

Synthesis of 4-Nitrothalidomide from 3-Nitrophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrothalidomide

Cat. No.: B173961

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-nitrothalidomide**, a key intermediate in the development of next-generation immunomodulatory drugs. The synthesis begins with the reaction of 3-nitrophthalic anhydride with L-glutamine. This document outlines the detailed experimental protocols, quantitative data, and relevant biological pathways associated with **4-nitrothalidomide**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-nitrothalidomide** is provided below.

Property	Value
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione[1][2][3]
Synonyms	2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, 4-Nitrothalidomide[1][2]
CAS Number	19171-18-7
Molecular Formula	C ₁₃ H ₉ N ₃ O ₆
Molecular Weight	303.23 g/mol
Melting Point	>200 °C
Boiling Point	603.4 °C at 760 mmHg
Physical Form	Solid

Experimental Protocols

The synthesis of **4-nitrothalidomide** from 3-nitrophthalic anhydride can be achieved through a one-step condensation reaction. The following protocol is a representative method.

Protocol 1: Direct Condensation of 3-Nitrophthalic Anhydride and L-Glutamine

This procedure involves the direct reaction of 3-nitrophthalic anhydride with L-glutamine at elevated temperatures.

Materials:

- 3-Nitrophthalic anhydride
- L-Glutamine
- 1,4-Dioxane
- Acetone

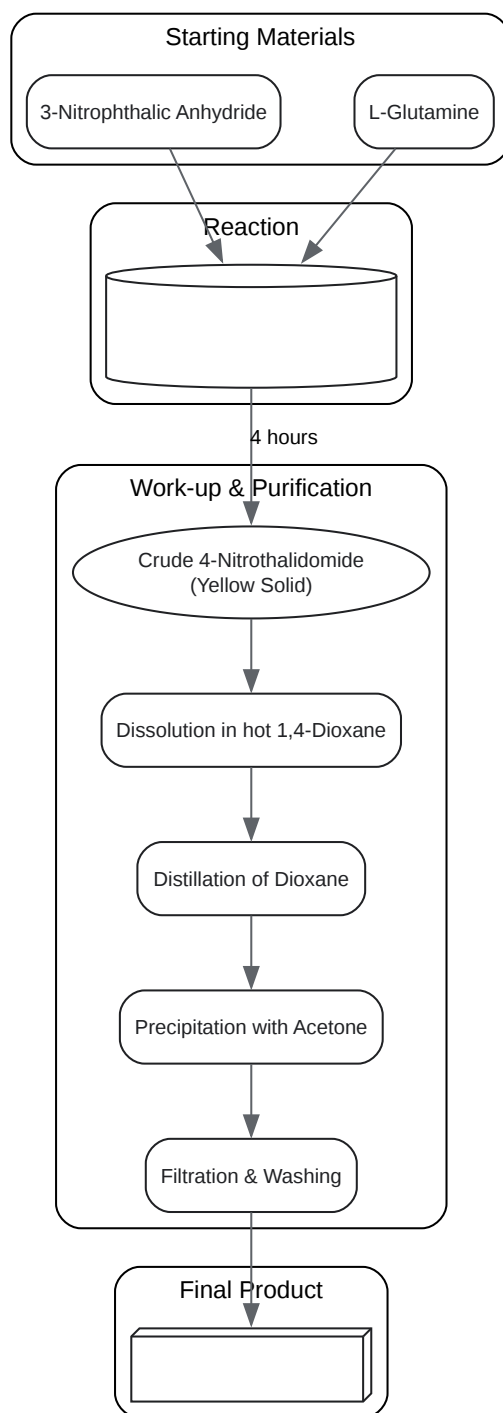
Procedure:

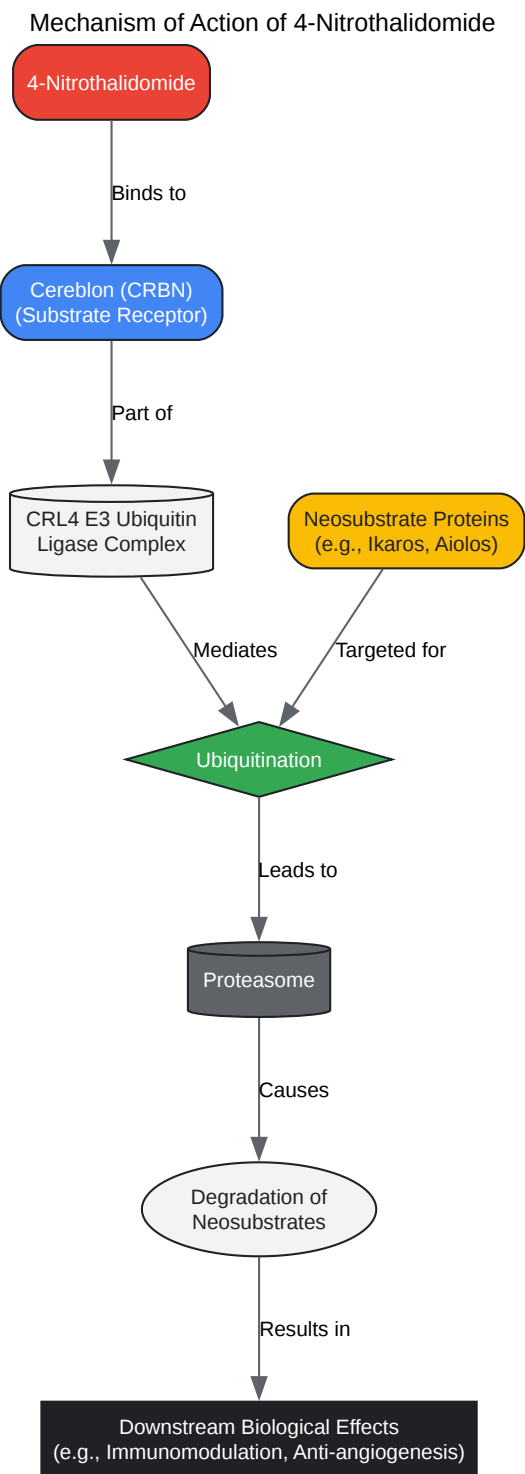
- **Reactant Preparation:** In a round-bottom flask, thoroughly mix 3-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).
- **Reaction:** Heat the mixture to 140°C with stirring. The reactants will melt and react. During the initial 30 minutes of the reaction, any sublimed 3-nitrophthalic anhydride should be carefully returned to the reaction mixture.
- **Vacuum Application:** After the initial 30 minutes, apply a vacuum to the system and continue heating at approximately 140°C for 4 hours to drive the reaction to completion by removing the water formed.
- **Work-up:** A yellow solid, the crude **4-nitrothalidomide**, is obtained upon completion.
- **Purification:**
 - Dissolve the crude product in a minimal amount of hot 1,4-dioxane with stirring.
 - Distill the 1,4-dioxane under reduced pressure.
 - To the resulting residue, add acetone and stir to induce precipitation of the purified product.
 - Filter the precipitate and wash it multiple times with cold acetone to remove any remaining impurities.
 - Dry the final product under vacuum.

Chemical Synthesis Workflow

The synthesis of **4-nitrothalidomide** from 3-nitrophthalic anhydride is a straightforward condensation reaction. The workflow can be visualized as follows:

Synthesis of 4-Nitrothalidomide





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